molecular formula C9H15N5S2 B11740572 ({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea

({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea

Cat. No.: B11740572
M. Wt: 257.4 g/mol
InChI Key: ZODRUMRGJGDMQH-UHFFFAOYSA-N
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Description

({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea: is a complex organic compound characterized by its unique thiazole and thiourea functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea typically involves the reaction of 2-(diethylamino)-1,3-thiazole-5-carbaldehyde with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its possible anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of ({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea: can be compared with other thiazole and thiourea derivatives:

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and ritonavir share the thiazole ring structure but differ in their biological activities and applications.

    Thiourea Derivatives: Compounds such as thiourea and its derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

List of Similar Compounds

  • Thiamine (Vitamin B1)
  • Ritonavir
  • Thiourea
  • Sulfathiazole
  • Abafungin

Conclusion

This compound: is a compound with significant potential in various fields of scientific research Its unique chemical structure allows it to undergo a variety of reactions and interact with biological molecules in ways that can be harnessed for medicinal and industrial applications

Properties

Molecular Formula

C9H15N5S2

Molecular Weight

257.4 g/mol

IUPAC Name

[[2-(diethylamino)-1,3-thiazol-5-yl]methylideneamino]thiourea

InChI

InChI=1S/C9H15N5S2/c1-3-14(4-2)9-11-5-7(16-9)6-12-13-8(10)15/h5-6H,3-4H2,1-2H3,(H3,10,13,15)

InChI Key

ZODRUMRGJGDMQH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=NNC(=S)N

Origin of Product

United States

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